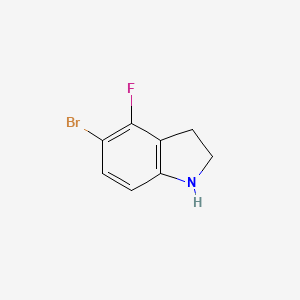

5-Bromo-4-fluoroindoline

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4-fluoro-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrFN/c9-6-1-2-7-5(8(6)10)3-4-11-7/h1-2,11H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYNNWZXFHIIJDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C(=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Bromo-4-fluoroindoline: A Versatile Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-4-fluoroindoline is a halogenated heterocyclic scaffold of significant interest in medicinal chemistry. Its unique substitution pattern, featuring a bromine atom amenable to cross-coupling reactions, a fluorine atom for modulating physicochemical properties, and a reactive secondary amine, makes it a valuable intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive analysis of the chemical properties, reactivity, and potential applications of this compound, drawing upon data from closely related analogs to offer field-proven insights for its strategic deployment in drug discovery programs.

Introduction: The Strategic Value of the Indoline Scaffold

The indoline framework is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The strategic incorporation of halogen atoms, particularly bromine and fluorine, offers a powerful tool for fine-tuning a molecule's pharmacological profile. Fluorine can enhance metabolic stability, improve membrane permeability, and increase binding affinity through specific interactions with biological targets.[1] The bromine atom serves as a versatile synthetic handle, enabling the introduction of diverse molecular fragments through robust palladium-catalyzed cross-coupling reactions.[2][3] this compound combines these features, presenting a pre-functionalized building block for the efficient construction of novel therapeutics.

Physicochemical and Structural Properties

While extensive experimental data for this compound is not widely published, its core properties can be reliably established.

| Property | Value | Source |

| CAS Number | 1782463-27-7 | [4] |

| Molecular Formula | C₈H₇BrFN | [4] |

| Molecular Weight | 216.05 g/mol | [4] |

| Canonical SMILES | C1C(C2=C(C=C1)C(=C(C=C2)Br)F)N | Inferred |

| Storage Conditions | Keep in dark place, inert atmosphere, 2-8°C | [4] |

The presence of the electron-withdrawing fluorine and bromine atoms is expected to influence the electron density of the aromatic ring and the basicity of the indoline nitrogen. The fluorine at the 4-position is particularly notable, as it can significantly impact the acidity of the N-H proton and the conformational preferences of N-substituents.

Caption: Structure of this compound.

Synthesis and Spectroscopic Characterization

Synthetic Approaches

Sources

5-Bromo-4-fluoroindoline molecular structure

An In-Depth Technical Guide to 5-Bromo-4-fluoroindoline: Structure, Synthesis, and Applications in Drug Discovery

Introduction

This compound is a halogenated heterocyclic compound built upon the privileged indoline scaffold. As a synthetic intermediate, it represents a confluence of strategically positioned functional groups, each imparting unique and valuable properties for the fields of medicinal chemistry and materials science. The indoline core, a reduced form of indole, is a recurring motif in numerous natural products and pharmacologically active molecules. The addition of a fluorine atom at the 4-position and a bromine atom at the 5-position creates a powerful building block for drug development professionals.

This technical guide provides a comprehensive analysis of this compound, delving into its core molecular structure, predictable spectroscopic fingerprints, a validated synthetic pathway, and its strategic applications in modern drug discovery. The narrative is designed for researchers and scientists, emphasizing the causal relationships behind its chemical properties and experimental methodologies.

Molecular Structure and Physicochemical Properties

The structural architecture of this compound is the foundation of its chemical reactivity and utility. Understanding the interplay between the indoline core and its halogen substituents is critical for its effective application.

The Indoline Core

The core of the molecule is a 2,3-dihydro-1H-indole, commonly known as indoline. This bicyclic system consists of a benzene ring fused to a five-membered pyrrolidine ring. Unlike the aromatic indole, the pyrrolidine ring in indoline is saturated, which imparts greater conformational flexibility and provides sp³-hybridized carbon centers that can be crucial for establishing specific three-dimensional interactions with biological targets.

Strategic Halogenation: The Role of Fluorine and Bromine

The true synthetic value of this molecule lies in its specific halogenation pattern:

-

C4-Fluorine: The placement of a highly electronegative fluorine atom on the benzene ring profoundly influences the molecule's electronic properties. Fluorine substitution is a well-established strategy in drug design to enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[1][2] Furthermore, it can modulate the acidity of the N-H proton and alter the lipophilicity (logP) of the molecule, thereby improving membrane permeability and overall pharmacokinetic profiles.[1] Fluorine can also engage in favorable orthogonal multipolar interactions or hydrogen bonds with protein targets, enhancing binding affinity.[2][3]

-

C5-Bromine: The bromine atom at the 5-position serves as a versatile synthetic handle. It is an excellent leaving group for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Buchwald-Hartwig aminations.[4] This allows for the controlled and late-stage introduction of diverse chemical moieties, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. This capability is fundamental to fragment-based drug discovery (FBDD) and lead optimization campaigns.

Caption: Key structural features of this compound.

Physicochemical Data Summary

The fundamental properties of this compound are summarized below for quick reference.

| Property | Value | Source |

| CAS Number | 1782463-27-7 | [5][6] |

| Molecular Formula | C₈H₇BrFN | [5][6] |

| Molecular Weight | 216.05 g/mol | [5][6] |

| MDL Number | MFCD27991352 | [6] |

| SMILES | FC1=C(Br)C=C2C(NCC2)=C1 | [5] |

| Storage | Keep in dark place, inert atmosphere, 2-8°C | [5] |

Synthesis and Characterization

A reliable synthetic route and a thorough understanding of the expected analytical data are paramount for any chemical building block. This section outlines a logical and field-proven method for the preparation of this compound.

Retrosynthetic Analysis & Workflow

The most direct and reliable pathway to this compound is through the selective reduction of its aromatic precursor, 5-bromo-4-fluoro-1H-indole. This approach is advantageous as the synthesis and purification of substituted indoles are well-established. The reduction of the pyrrole ring of the indole to a pyrrolidine ring can be achieved with various reducing agents, with sodium cyanoborohydride (NaBH₃CN) in an acidic medium like acetic acid being a common and effective choice. This reagent is milder than agents like lithium aluminum hydride (LiAlH₄) and selectively reduces the C2-C3 double bond of the indole without affecting the benzene ring or the halogen substituents.

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Synthesis via Indole Reduction

This protocol is adapted from established procedures for the reduction of similar substituted indoles.[7]

-

Reaction Setup: To a solution of 5-bromo-4-fluoro-1H-indole (1.0 eq) in glacial acetic acid (approx. 10 mL per gram of indole), add sodium cyanoborohydride (NaBH₃CN) (2.5 eq) portion-wise at 0°C with stirring.

-

Causality: Acetic acid serves as both the solvent and the proton source required to activate the indole for reduction. The use of NaBH₃CN is crucial; it is stable in acid and is a chemoselective reducing agent for iminium ions, which are formed in situ from the protonated indole.

-

-

Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Quenching and Workup: Carefully pour the reaction mixture into a beaker of ice water. Slowly neutralize the solution by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is approximately 8.

-

Trustworthiness: This step is self-validating. Vigorous gas evolution (CO₂) will be observed upon neutralization. The pH adjustment is critical to quench the reaction, neutralize the acid, and ensure the product is in its free base form for efficient extraction.

-

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with a suitable organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

Predictive Spectroscopic Characterization

For researchers synthesizing this compound, the following predicted spectroscopic data serves as a guide for characterization. The key distinction from the indole precursor is the appearance of aliphatic signals.

| Technique | Expected Signature |

| ¹H NMR | Aromatic Protons: Two doublets between δ 6.5-7.5 ppm. Aliphatic Protons: Two triplets between δ 3.0-4.0 ppm, corresponding to the -CH₂-CH₂- protons of the pyrrolidine ring. Amine Proton: A broad singlet for the N-H proton. |

| ¹³C NMR | Aromatic Carbons: 6 distinct signals in the aromatic region (δ 110-155 ppm), with C-F and C-Br couplings potentially visible. Aliphatic Carbons: 2 distinct signals in the aliphatic region (δ 25-50 ppm). |

| Mass Spec (EI/ESI) | Molecular Ion (M⁺): A characteristic pair of peaks for the molecular ion due to the bromine isotopes, [M]⁺ and [M+2]⁺, with nearly equal intensity (approx. 1:1 ratio) at m/z 215 and 217. |

Applications in Medicinal Chemistry and Drug Discovery

The unique combination of a flexible core, a metabolic blocking group, and a synthetic handle makes this compound a high-value building block.

Scaffold for Lead Generation

The indoline scaffold is present in a wide range of approved drugs and clinical candidates. By using this compound as a starting point, chemists can rapidly access novel chemical space. The bromine at C5 allows for the exploration of the "south-east" vector of the molecule, a common strategy in lead optimization to find additional binding pockets or modulate physicochemical properties.

Role in Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 216.05 g/mol , this compound fits well within the "Rule of Three" criteria for a chemical fragment. It can be used in screening campaigns to identify initial low-affinity hits. Once a binding mode is established (e.g., via X-ray crystallography), the bromine atom provides a clear and reliable point for fragment evolution, allowing chemists to "grow" the fragment into a more potent lead compound by adding functionality through cross-coupling reactions.

Caption: Synthetic diversification of the core scaffold.

Bioisosteric Replacement and Analogue Design

In many drug development programs, replacing a core scaffold or a key substituent is necessary to overcome issues with toxicity, metabolism, or patentability. The 6-bromo-7-fluoro motif on a quinazolinone core, for example, is used in the design of PARP inhibitors.[8] this compound provides an analogous substitution pattern on a different, more flexible scaffold, allowing researchers to explore novel bioisosteres of existing pharmacophores.

Handling and Safety

As with any laboratory chemical, this compound should be handled with appropriate care. Based on safety data for structurally related compounds, the following precautions are advised:[9][10][11]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust or vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5][9]

This compound is expected to be an irritant to the skin, eyes, and respiratory tract.[9][10] In case of exposure, follow standard first-aid measures.

Conclusion

This compound is more than just a collection of atoms; it is a meticulously designed chemical tool. Its molecular structure offers a stable and privileged scaffold, enhanced with a metabolically robust fluorine atom and a synthetically versatile bromine atom. This combination provides researchers and drug development professionals with a powerful platform for the efficient synthesis of novel, diverse, and potentially therapeutic molecules. The logical synthetic pathway and predictable analytical characteristics further cement its status as a valuable building block for advancing modern chemical and pharmaceutical research.

References

-

PubChem. 5-bromo-4-fluoro-1H-indole. National Center for Biotechnology Information. [Link]

-

PubChem. 5-bromo-4,6-difluoro-1H-indole. National Center for Biotechnology Information. [Link]

-

SpectraBase. 5-BROMO-4-FLUOROINDOLE. Wiley-VCH. [Link]

-

SpectraBase. 5-BROMO-4-FLUOROINDOLE - Optional[13C NMR] - Chemical Shifts. Wiley-VCH. [Link]

-

DiVA portal. Synthesis of 5-Fluoroindole-5-13C. DiVA. [Link]

- Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

-

PrepChem.com. Synthesis of 5-bromo-indoline. PrepChem.com. [Link]

-

PubChemLite. 5-bromo-4-fluoro-1h-indole (C8H5BrFN). PubChemLite. [Link]

-

ChemUniverse. This compound. ChemUniverse. [Link]

-

Carl ROTH. Safety Data Sheet: 5-Bromoindole. Carl ROTH. [Link]

-

Autechaux. Unlock Drug Discovery: The Role of 5-Bromoindole in Synthesis. Autechaux. [Link]

-

International Journal of Pharmacy and Pharmaceutical Science. Fluorine in drug discovery: Role, design and case studies. [Link]

-

PubMed Central. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. National Center for Biotechnology Information. [Link]

-

LE STUDIUM. Fluorine as a key element in modern drug discovery and development. LE STUDIUM. [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. 1782463-27-7|this compound|BLD Pharm [bldpharm.com]

- 6. chemuniverse.com [chemuniverse.com]

- 7. Page loading... [wap.guidechem.com]

- 8. benchchem.com [benchchem.com]

- 9. fishersci.com [fishersci.com]

- 10. aksci.com [aksci.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 5-Bromo-4-fluoroindoline

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the primary synthesis pathways for 5-Bromo-4-fluoroindoline. As a key heterocyclic building block, the strategic placement of bromine and fluorine atoms on the indoline scaffold makes it a valuable intermediate in the development of novel therapeutics and functional materials. This document moves beyond simple procedural lists to explore the underlying chemical principles, justify experimental choices, and provide robust, actionable protocols.

Introduction and Strategic Importance

This compound is a substituted indoline, a structural motif frequently found in biologically active compounds and natural products.[1] The indoline core is a privileged scaffold in medicinal chemistry. The introduction of a fluorine atom at the C-4 position can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. Concurrently, the bromine atom at the C-5 position serves as a versatile synthetic handle, enabling a wide range of subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) for late-stage diversification and the construction of complex molecular architectures.[2][3]

The primary challenge in synthesizing this specific molecule lies in achieving precise regiochemical control of the halogen substituents on the aromatic ring. This guide will detail the most logical and field-proven strategies to achieve this outcome.

Retrosynthetic Analysis

A logical retrosynthetic analysis of this compound reveals two primary strategic disconnections. These approaches form the foundation of the synthetic pathways discussed in this guide.

Figure 1: Retrosynthetic analysis of this compound.

-

Pathway A (Indole Reduction): This strategy involves the initial synthesis of the corresponding indole, 5-Bromo-4-fluoro-1H-indole, followed by the selective reduction of the C2-C3 double bond. This approach is advantageous if the precursor indole is readily accessible.

-

Pathway B (Indoline Halogenation): This alternative approach begins with the synthesis of 4-fluoroindoline, which is then subjected to electrophilic bromination. The success of this pathway hinges on controlling the regioselectivity of the bromination step, directing the bromine to the C-5 position.

Pathway A: Synthesis via Indole Reduction

This pathway is a robust and common method for accessing substituted indolines. It separates the challenges of aromatic substitution from the final construction of the saturated heterocyclic ring.

Workflow Overview

Figure 2: Workflow for the Indole Reduction Pathway.

Step 1: Electrophilic Bromination of 4-Fluoro-1H-indole

The synthesis begins with the regioselective bromination of commercially available 4-fluoro-1H-indole.

-

Mechanistic Rationale: The indole nucleus is an electron-rich aromatic system highly activated towards electrophilic substitution. The nitrogen lone pair directs electrophiles primarily to the C-3 position. To achieve substitution on the benzene ring, the C-3 position is often protected, or specific conditions are used that favor aromatic substitution. However, for halogenation, direct substitution on the benzene ring is feasible. The directing effects of the fused pyrrole ring and the fluorine atom must be considered. The pyrrole moiety strongly activates the C-5 and C-7 positions, while the fluorine atom (an ortho-, para-director) also activates the C-5 position. This confluence of directing effects makes the C-5 position the most nucleophilic and, therefore, the primary site for electrophilic attack.[3]

-

Reagent Choice: N-Bromosuccinimide (NBS) is a preferred brominating agent over molecular bromine (Br₂) for this transformation.[3] It is a solid, making it easier and safer to handle, and it provides a low concentration of Br⁺, which helps to minimize side reactions and improve selectivity.

Experimental Protocol: Synthesis of 5-Bromo-4-fluoro-1H-indole

-

Setup: To a solution of 4-fluoro-1H-indole (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add N-Bromosuccinimide (1.05 eq) portion-wise at 0 °C.

-

Reaction: Stir the mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to destroy any residual bromine.

-

Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 5-Bromo-4-fluoro-1H-indole.[4]

Step 2: Reduction of 5-Bromo-4-fluoro-1H-indole

The final step is the selective reduction of the pyrrole double bond without affecting the aromatic ring or the halogen substituents.

-

Method Rationale: Catalytic hydrogenation is an effective method for this transformation.[5][6] However, care must be taken to avoid dehalogenation (hydrodebromination), which can occur under harsh conditions or with highly active catalysts. Using a catalyst like Palladium on Carbon (Pd/C) under controlled hydrogen pressure and in a solvent like ethanol or acetic acid typically provides the desired indoline in good yield.[7] Alternative methods like using sodium cyanoborohydride in acetic acid can also be effective and may offer milder conditions.[7]

Experimental Protocol: Synthesis of this compound

-

Setup: In a hydrogenation vessel, dissolve 5-Bromo-4-fluoro-1H-indole (1.0 eq) in glacial acetic acid or ethanol.

-

Catalyst: Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol%).

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 50 psi) and stir vigorously at room temperature.

-

Monitoring: Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.

-

Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

-

Purification: Neutralize the filtrate with a base (e.g., sodium hydroxide solution) and extract the product with an organic solvent. Dry the organic phase, concentrate, and purify the crude product by column chromatography to yield this compound.

Pathway B: Synthesis via Indoline Halogenation

This pathway constructs the indoline core first, followed by a late-stage bromination. Its efficiency is critically dependent on the regioselectivity of the final step.

Workflow Overview

Figure 3: Workflow for the Indoline Halogenation Pathway.

Step 1 & 2: Protection and Bromination of 4-Fluoroindoline

Direct bromination of 4-fluoroindoline can lead to multiple products due to the strong activating nature of the free amine. Therefore, a protection-bromination-deprotection sequence is often employed.

-

Mechanistic Rationale: The amino group of the indoline is a powerful ortho-, para-director. To prevent over-bromination and direct the electrophile with high selectivity, the nitrogen is temporarily protected with a group like acetyl or formyl.[7] This attenuates the activating effect of the nitrogen and improves handling. In the N-protected 4-fluoroindoline, the acetylamino group and the fluorine atom both act as ortho-, para-directors. The position para to the amino group (C-5) is strongly activated and is also ortho to the fluorine atom, making it the most favorable site for electrophilic substitution.[8]

-

Reagent Choice: A mild brominating agent like dibromohydantoin or NBS in a solvent like dichloromethane or acetic acid is suitable.[7][9] A Lewis acid catalyst (e.g., FeBr₃) is generally required to polarize the Br-Br bond and generate a potent electrophile for the substitution on the benzene ring.[10]

Experimental Protocol: Synthesis of N-Acetyl-5-bromo-4-fluoroindoline

-

Protection: React 4-fluoroindoline with acetic anhydride in the presence of a base like triethylamine or pyridine to form N-acetyl-4-fluoroindoline. Purify the product before proceeding.

-

Bromination Setup: Dissolve N-acetyl-4-fluoroindoline (1.0 eq) in a chlorinated solvent (e.g., CH₂Cl₂) and cool to 0 °C.

-

Reaction: Add molecular bromine (Br₂) (1.0 eq) dropwise. A catalytic amount of iron powder or FeBr₃ can be added to facilitate the reaction.

-

Monitoring & Workup: Stir the reaction at 0 °C to room temperature until TLC indicates the consumption of the starting material. Quench with sodium thiosulfate solution, separate the organic layer, wash with water and brine, and dry over sodium sulfate.

-

Purification: Concentrate the solvent and purify the crude product by column chromatography to obtain N-acetyl-5-bromo-4-fluoroindoline.

Step 3: Deprotection

The final step is the removal of the N-acetyl group to yield the target compound.

-

Method Rationale: The acetyl protecting group can be readily cleaved under either acidic or basic conditions. Refluxing in aqueous hydrochloric acid or with potassium hydroxide in methanol are common and effective methods.[7]

Experimental Protocol: Synthesis of this compound

-

Setup: Dissolve N-acetyl-5-bromo-4-fluoroindoline (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.[7]

-

Reaction: Heat the mixture to reflux (approx. 78-80 °C) for 4-6 hours, monitoring by TLC.

-

Workup: After cooling, carefully neutralize the reaction mixture with an aqueous solution of sodium hydroxide until the pH is basic.

-

Extraction & Purification: Extract the product into an organic solvent (e.g., chloroform or ethyl acetate).[7] Combine the organic layers, dry, and concentrate under reduced pressure to yield the final product, this compound. Further purification can be achieved via chromatography if necessary.

Comparative Analysis of Pathways

| Parameter | Pathway A (Indole Reduction) | Pathway B (Indoline Halogenation) |

| Key Challenge | Potential for dehalogenation during reduction. | Achieving high regioselectivity during bromination. |

| Number of Steps | Typically 2 steps from a substituted indole. | Typically 3 steps (protect-brominate-deprotect). |

| Control | Regiocontrol is set early in the synthesis. | Relies on late-stage regioselective C-H functionalization. |

| Starting Materials | Requires access to 4-fluoro-1H-indole. | Requires access to 4-fluoroindoline. |

| Overall Yield | Generally high, assuming efficient reduction. | Can be high, but dependent on all three steps. |

Conclusion

Both Pathway A and Pathway B represent viable and robust strategies for the synthesis of this compound. The choice between them often depends on the availability and cost of the starting materials. Pathway A, the reduction of a pre-functionalized indole, offers excellent control over the substitution pattern from the outset. Pathway B, involving late-stage halogenation of an indoline core, is also effective but requires careful control of the bromination step, often necessitating a protection-deprotection sequence. By understanding the mechanistic principles behind reagent choice and reaction conditions, researchers can confidently execute the synthesis of this valuable chemical building block for applications in drug discovery and materials science.

References

-

G. He, C. Lu, Y. Zhao, W. A. Nack, G. Chen. (2012). An efficient synthesis of indoline compounds from picolinamide (PA)-protected β-arylethylamine substrates via palladium-catalyzed intramolecular amination of ortho-C(sp2)-H bonds. Organic Letters, 14, 2936-2939. Available at: [Link]

-

J. A. Tunge, J. R. Stille. (2001). Synthesis of Highly Substituted Indolines and Indoles via Intramolecular [4 + 2] Cycloaddition of Ynamides and Conjugated Enynes. Journal of the American Chemical Society. Available at: [Link]

-

Organic Chemistry Portal. (2006). Novel Synthetic Approaches Toward Substituted Indole Scaffolds. Organic Chemistry Portal. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of indolines. Organic Chemistry Portal. Available at: [Link]

-

K. Maruyama, T. Ogawa, Y. Orito, K. Igawa, K. Tomooka. (2024). Isatogenols as Precursors for the Synthesis of Fully Substituted Indolines through Regio- and Stereoselective [3 + 2] Cycloaddition Using Various Olefins. Organic Letters. Available at: [Link]

- Google Patents. (2019). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Google Patents.

-

DiVA portal. (n.d.). Synthesis of 5-Fluoroindole-5-13C. DiVA portal. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 5-bromo-indole derivatives. Reagent and conditions. ResearchGate. Available at: [Link]

-

G. Gönciová, J. Mojžiš, P. Pazdera. (2016). Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. Chemical Papers. Available at: [Link]

-

ResearchGate. (n.d.). Scheme 1. Synthesis pathway for (A) 5-Bromoindolin-2-on, (B)... ResearchGate. Available at: [Link]

-

S. G. Van Meervelt, T. Verstraete, J. M. R. De Witte, M. D'hooghe. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2132. Available at: [Link]

-

H. J. Wang, W. T. Chan, C. K. Lin, C. F. Lee. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 19(12), 20045-20060. Available at: [Link]

-

ResearchGate. (n.d.). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. ResearchGate. Available at: [Link]

-

PubChem. (n.d.). 5-bromo-4-fluoro-1H-indole. PubChem. Available at: [Link]

- Google Patents. (2012). CN102558017A - Method for preparing 5-bromoindole. Google Patents.

-

PubChem. (n.d.). 5-bromo-4,6-difluoro-1H-indole. PubChem. Available at: [Link]

-

M. K. M. Al-Amin, K. C. B. G. M. Asela, S. P. de Visser. (2020). Chemoselective and efficient catalytic hydrogenation of furfural by iridium and ruthenium half-sandwich complexes. New Journal of Chemistry. Available at: [Link]

-

ChemRxiv. (n.d.). Electrophilic Activation of Molecular Bromine Mediated by I(III). ChemRxiv. Available at: [Link]

-

J. Ashenhurst. (2018). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Master Organic Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). An Efficient Synthesis of 5-Bromo-4-chloro-3-indoxyl Choline Phosphate. ResearchGate. Available at: [Link]

-

Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Chemistry LibreTexts. Available at: [Link]

-

ResearchGate. (n.d.). Successfully synthesizd the compound 5-Bromo-4-methylindole. ResearchGate. Available at: [Link]

-

S. Park, D. Kim, S. Lee, S. W. Kim. (2024). Biochemical evaluation of molecular parts for flavonoid production using plant synthetic biology. Frontiers in Plant Science. Available at: [Link]

-

Y. Wang, W. Sheng, S. Miao, J. Gong, Z. J. Zhao. (2024). Protocol for electrocatalytic hydrogenation of 5-hydroxymethylfurfural using H and flow cells. STAR Protocols. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Novel Synthetic Approaches Toward Substituted Indole Scaffolds [organic-chemistry.org]

- 3. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-bromo-4-fluoro-1H-indole | C8H5BrFN | CID 11521349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Chemoselective and efficient catalytic hydrogenation of furfural by iridium and ruthenium half-sandwich complexes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Protocol for electrocatalytic hydrogenation of 5-hydroxymethylfurfural using H and flow cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

Spectroscopic data for 5-Bromo-4-fluoroindoline

An In-depth Technical Guide to the Spectroscopic Data of 5-Bromo-4-fluoroindoline

Introduction

This compound is a substituted indoline molecule of interest to researchers in medicinal chemistry and materials science. As with any novel or specialized chemical entity, unambiguous structural confirmation and purity assessment are paramount. Spectroscopic analysis provides the foundational data required for this characterization. This guide offers a comprehensive, in-depth analysis of the expected spectroscopic signature of this compound.

While a complete set of publicly available, peer-reviewed experimental spectra for this specific compound is limited, this document leverages fundamental spectroscopic principles and extensive data from structurally analogous compounds to construct a reliable, predicted spectroscopic profile. This approach provides researchers with a robust framework for identifying and characterizing this compound in a laboratory setting. The methodologies and interpretations herein are designed for an audience of chemical researchers, analytical scientists, and professionals in drug development.

Molecular Structure and Spectroscopic Implications

The structure of this compound contains several key features that dictate its spectroscopic behavior: a disubstituted benzene ring, a saturated five-membered heterocyclic ring, a secondary amine, and two halogen substituents (bromine and fluorine). Each of these components will give rise to characteristic signals in NMR, Mass, and IR spectroscopy.

For clarity in spectral assignments, the atoms are numbered according to standard IUPAC nomenclature for the indoline core.

Caption: Structure of this compound with IUPAC numbering.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the electronic environment and connectivity of hydrogen atoms in a molecule.

Predicted ¹H NMR Data

The predicted spectrum is based on known shifts for indoline and substituent effects from bromine and fluorine.[1] The aromatic region is expected to show two coupled protons, while the aliphatic region will display two mutually coupled triplets corresponding to the C2 and C3 methylene groups.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-7 | ~7.15 | d | ~8.4 |

| H-6 | ~6.80 | (d,d) | J(H6-H7)=~8.4, J(H6-F4)=~6.8 |

| N1-H | ~4.0 (variable) | br s | - |

| C2-H₂ | ~3.65 | t | ~8.5 |

| C3-H₂ | ~3.10 | t | ~8.5 |

Spectral Interpretation

-

Aromatic Protons (H-6, H-7): The electron-withdrawing nature of the fluorine at C4 and bromine at C5 deshields the remaining aromatic protons. H-7 is ortho to the C7a-N bond and will appear as a standard doublet due to coupling with H-6. H-6 is coupled to both H-7 (ortho coupling) and the fluorine at C4 (meta ⁴JHF coupling), which should result in a doublet of doublets.

-

Aliphatic Protons (C2-H₂, C3-H₂): The indoline ring's saturated nature leads to predictable aliphatic signals. The C2 methylene protons, being adjacent to the nitrogen, are more deshielded and appear further downfield (~3.65 ppm) compared to the C3 protons (~3.10 ppm). They will appear as clean triplets due to vicinal coupling (³JHH) with each other.[2]

-

Amine Proton (N1-H): The secondary amine proton typically appears as a broad singlet. Its chemical shift is highly dependent on solvent, concentration, and temperature, and it may exchange with deuterium in solvents like D₂O or CD₃OD.

Standard Experimental Protocol

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.[1]

-

Acquisition:

-

Pulse Program: Standard single-pulse (zg30).

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64 scans.

-

Relaxation Delay: 2-5 seconds.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy

Carbon-13 NMR provides a map of the carbon skeleton. With proton decoupling, each unique carbon atom typically appears as a single sharp line, offering a direct count of non-equivalent carbons.

Predicted ¹³C NMR Data

Predictions are based on data from indoline and established substituent chemical shift (SCS) effects for fluorine and bromine on an aromatic ring.[3][4]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C7a | ~152.0 |

| C4 | ~150.0 (d, ¹JCF ≈ 245 Hz) |

| C3a | ~131.0 |

| C7 | ~128.0 |

| C6 | ~118.0 (d, ³JCF ≈ 8 Hz) |

| C5 | ~112.0 (d, ²JCF ≈ 20 Hz) |

| C2 | ~47.5 |

| C3 | ~30.0 |

Spectral Interpretation

-

Aromatic Carbons: Six distinct signals are expected.

-

C4: The carbon directly bonded to fluorine will be significantly downfield due to fluorine's electronegativity and will appear as a doublet with a very large one-bond C-F coupling constant (¹JCF ~245 Hz).

-

C5: The carbon bonded to bromine will be shifted to the ~112 ppm region. It will also exhibit a smaller two-bond coupling to fluorine (²JCF).

-

C7a: As the aromatic carbon bonded to nitrogen, C7a is expected to be the most downfield among the non-fluorinated carbons.[3]

-

-

Aliphatic Carbons: The two sp³-hybridized carbons of the pyrrolidine ring, C2 and C3, will appear in the upfield region of the spectrum, consistent with typical alkane shifts. C2, being directly attached to nitrogen, will be further downfield than C3.

Standard Experimental Protocol

-

Sample Preparation: Prepare a more concentrated sample, typically 20-50 mg in ~0.6 mL of deuterated solvent (e.g., CDCl₃).

-

Instrumentation: A 100 MHz (for carbon) or higher field NMR spectrometer.

-

Acquisition:

-

Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width: 0-220 ppm.

-

Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.[1]

-

-

Processing: Process the data similarly to ¹H NMR. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental formula of a compound. The fragmentation pattern gives clues about its structure.

Predicted Mass Spectrometry Data

| Parameter | Predicted Value |

| Molecular Formula | C₈H₇BrFN |

| Molecular Weight | 216.05 g/mol |

| Exact Mass | 214.97458 Da |

| Key Fragments (m/z) | Description |

| 215 / 217 | [M]⁺∙ and [M+2]⁺∙ molecular ions, ~1:1 ratio |

| 136 | [M - Br]⁺, loss of bromine radical |

| 108 | [M - Br - C₂H₄]⁺, subsequent loss of ethylene |

Spectral Interpretation

-

Molecular Ion Peak: The most critical diagnostic feature will be the molecular ion region. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.5% and ⁸¹Br ≈ 49.5%), the spectrum will exhibit two peaks of nearly equal intensity at m/z 215 and 217.[5][6] This M/M+2 pattern is a definitive indicator of the presence of a single bromine atom in the molecule.[7][8]

-

Major Fragments:

-

[M - Br]⁺ (m/z 136): The C-Br bond is relatively weak and prone to cleavage, leading to the loss of a bromine radical. This will result in a significant peak at m/z 136.

-

[M - Br - C₂H₄]⁺ (m/z 108): Following the loss of bromine, the indoline structure can undergo further fragmentation. A common pathway for such cyclic systems is the retro-Diels-Alder-like cleavage of the five-membered ring, resulting in the loss of ethylene (C₂H₄, 28 Da).

-

Caption: General experimental workflow for Electron Ionization Mass Spectrometry.

Standard Experimental Protocol

-

Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a volatile solvent like methanol or acetonitrile.

-

Instrumentation: A mass spectrometer equipped with an Electron Impact (EI) or Electrospray Ionization (ESI) source.

-

Acquisition (EI):

-

Ionization Energy: 70 eV.

-

Mass Range: Scan from m/z 50 to 500.

-

Inlet System: Gas Chromatography (GC-MS) or direct insertion probe.

-

-

Data Analysis: Analyze the resulting spectrum for the molecular ion peaks and characteristic fragment ions. Compare the isotopic pattern of bromine-containing fragments to theoretical distributions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy probes the vibrational modes of molecules. It is an excellent tool for identifying the presence of specific functional groups.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~3400 | N-H Stretch (secondary amine) | Medium |

| 3100-3000 | Aromatic C-H Stretch | Medium |

| 2950-2850 | Aliphatic C-H Stretch | Medium |

| ~1610, ~1470 | Aromatic C=C Stretch | Strong |

| ~1330 | C-N Stretch | Medium |

| ~1150 | C-F Stretch | Strong |

| ~650 | C-Br Stretch | Medium |

Spectral Interpretation

-

N-H Stretch: A characteristic medium-intensity peak around 3400 cm⁻¹ confirms the presence of the secondary amine N-H bond.[9]

-

C-H Stretches: The spectrum will show distinct C-H stretching bands for the aromatic protons (just above 3000 cm⁻¹) and the aliphatic CH₂ groups (just below 3000 cm⁻¹).

-

Aromatic C=C Stretches: Strong absorptions in the 1610-1470 cm⁻¹ region are characteristic of the benzene ring vibrations.

-

Fingerprint Region: This complex region (below 1400 cm⁻¹) will contain the vibrations for C-N, C-F, and C-Br bonds. The C-F stretch typically gives a strong, prominent band, while the C-Br stretch appears at a much lower frequency.

Standard Experimental Protocol

-

Sample Preparation:

-

KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture and press it into a transparent pellet.

-

ATR: Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.[10]

-

Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Processing: Perform a background subtraction using a spectrum of the empty sample holder (or pure KBr). Analyze the key absorption bands corresponding to the functional groups.[1]

Summary

The structural elucidation of this compound relies on a synergistic interpretation of multiple spectroscopic techniques. ¹H and ¹³C NMR define the precise arrangement of the carbon-hydrogen framework and the location of the halogen substituents. Mass spectrometry confirms the molecular weight and elemental composition, with the bromine isotopic pattern serving as a definitive marker. Finally, IR spectroscopy verifies the presence of key functional groups, including the secondary amine and the aromatic and aliphatic components. The predicted data in this guide provides a robust reference for researchers to confirm the successful synthesis and purity of this valuable chemical entity.

References

-

SpectraBase. 5-BROMO-4-FLUOROINDOLE. Wiley-VCH. Available from: [Link].

-

PubChem. 5-bromo-4-fluoro-1H-indole. National Center for Biotechnology Information. Available from: [Link].

- Morales-Ríos, M. S., del Río, R. D., & Joseph-Nathan, P. (1988). Unambiguous assignment of the 13C NMR spectra of methylindoles. Magnetic Resonance in Chemistry, 26(11), 983-986.

-

YouTube. H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025). Available from: [Link].

-

Gower, A. J., et al. (2023). Synthesis of Substituted Indolines through Photocatalyzed Decarboxylative Radical Arylation. The Journal of Organic Chemistry, 88(7), 4345–4356. Available from: [Link].

-

Choi, A., et al. (2021). Asymmetric Synthesis of 2‐Arylindolines and 2,2‐Disubstituted Indolines by Kinetic Resolution. Angewandte Chemie International Edition, 60(36), 19833-19839. Available from: [Link].

-

MDPI. Transition-Metal-Free Access to 2-Subsituted Indolines from Indoles via Dearomative Nucleophilic Addition Using Two-Molecule Organic Photoredox Catalysts. (2020). Available from: [Link].

-

ResearchGate. 1 H-and 13 C-NMR chemical shift values of compound 4a. Available from: [Link].

-

ResearchGate. 1 H NMR chemical shift assignments for M2 compared with several indole standards. Available from: [Link].

-

Dieng, S. D. (2015). Vibrational Spectroscopy of Isotopically Labeled Indoles and Electron Transfer in DNA Photolyase. Montclair State University Digital Commons. Available from: [Link].

-

SpectraBase. Indoline - Optional[13C NMR] - Chemical Shifts. Available from: [Link].

-

Reich, H. J. Organic Chemistry Data & Info - 1H NMR Chemical Shifts. ACS Division of Organic Chemistry. Available from: [Link].

-

University of Arizona. Mass Spectrometry: Fragmentation. Available from: [Link].

-

Chemistry LibreTexts. 5.2 Mass Spectrometry. (2014). Available from: [Link].

-

Save My Exams. Mass Spectrometry (MS) Fragmentation Patterns (HL). (2025). Available from: [Link].

Sources

- 1. benchchem.com [benchchem.com]

- 2. Indoline(496-15-1) 1H NMR spectrum [chemicalbook.com]

- 3. spectrabase.com [spectrabase.com]

- 4. Indole(120-72-9) 13C NMR spectrum [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. savemyexams.com [savemyexams.com]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Asymmetric Synthesis of 2‐Arylindolines and 2,2‐Disubstituted Indolines by Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

5-Bromo-4-fluoroindoline: A Technical Guide for Drug Discovery Professionals

Introduction

5-Bromo-4-fluoroindoline (CAS Number: 1782463-27-7) is a halogenated indoline derivative that represents a valuable, yet underexplored, building block in medicinal chemistry. The indoline scaffold is a privileged structure, found in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] The strategic incorporation of bromine and fluorine atoms onto this core structure offers a nuanced approach to modulating the physicochemical and pharmacokinetic properties of lead compounds. This guide provides an in-depth analysis of this compound, extrapolating from the rich chemistry of related analogs to present its synthesis, potential applications, and the strategic rationale for its use in drug discovery programs.

While specific literature on this compound is limited, this document leverages established principles of medicinal chemistry to provide a comprehensive technical overview for researchers, scientists, and drug development professionals.

Physicochemical Properties and Strategic Value

The unique substitution pattern of this compound provides a compelling combination of properties for drug design.

| Property | Value (Predicted) | Source |

| Molecular Formula | C₈H₇BrFN | [4] |

| Molecular Weight | 216.05 g/mol | [4] |

| XLogP3 | 2.8 | [5] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 1 | [5] |

| Rotatable Bond Count | 0 | [5] |

Data for the closely related analog 5-bromo-4-fluoro-1H-indole is used for XLogP3, Hydrogen Bond Donor/Acceptor, and Rotatable Bond Count predictions.

The Influence of Halogenation

The introduction of halogen atoms is a well-established strategy in drug design.[6][7]

-

Fluorine: The presence of a fluorine atom can significantly enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[8][9] It can also increase binding affinity to target proteins through favorable electrostatic interactions and modulate the pKa of nearby functional groups.[8] The 4-fluoro substitution pattern, in particular, has been shown to enhance the inhibitory potency of certain kinase inhibitors.[8]

-

Bromine: The bromine atom offers several advantages. It can increase lipophilicity, which may improve membrane permeability and bioavailability.[7] Bromine can also participate in halogen bonding, a type of non-covalent interaction that can enhance drug-target binding affinity and selectivity.[6][7] Furthermore, the bromine atom serves as a versatile synthetic handle for further functionalization via cross-coupling reactions. The 5-bromo substitution is a common feature in many bioactive indole derivatives.[10]

The combination of a 4-fluoro and a 5-bromo substituent on the indoline scaffold creates a unique electronic and steric environment, offering fine-tuning of a molecule's ADME (absorption, distribution, metabolism, and excretion) properties.

Synthesis and Reactivity

Proposed Synthetic Pathway

A likely synthetic approach would involve the reduction of the corresponding indole, 5-bromo-4-fluoro-1H-indole.

Caption: Proposed reduction of 5-bromo-4-fluoro-1H-indole to this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is adapted from established procedures for the reduction of substituted indoles.[11]

-

Reaction Setup: To a solution of 5-bromo-4-fluoro-1H-indole (1.0 eq) in glacial acetic acid, add sodium cyanoborohydride (NaBH₃CN) (2.5 eq) portion-wise at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, carefully quench the reaction by the slow addition of water. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Reactivity and Further Functionalization

The indoline nitrogen can be readily N-alkylated or N-acylated to introduce further diversity. The bromine atom at the 5-position is a key site for derivatization, primarily through palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. This allows for the introduction of a wide range of aryl, heteroaryl, alkynyl, and amino substituents, enabling the exploration of a broad chemical space.

Applications in Drug Discovery

The indoline scaffold is a versatile pharmacophore, and its derivatives have been investigated for a multitude of therapeutic applications.[2][3]

Potential Therapeutic Areas

-

Oncology: Many indoline-containing compounds have demonstrated potent anticancer activity by targeting various kinases, tubulin polymerization, and other cell signaling pathways.[2][3][12] The 5-bromo-4-fluoro substitution pattern could be advantageous in the design of novel kinase inhibitors.

-

Infectious Diseases: Indole and indoline derivatives have shown promise as antibacterial and antifungal agents.[3][12]

-

Central Nervous System (CNS) Disorders: The ability of small molecules to cross the blood-brain barrier is crucial for treating CNS diseases. The lipophilicity imparted by the bromine atom may facilitate this penetration, making this compound an interesting starting point for the development of neurotherapeutics.[13]

Case Study: A Hypothetical Drug Discovery Workflow

The following diagram illustrates a potential workflow for utilizing this compound in a drug discovery campaign targeting a specific protein kinase.

Caption: A hypothetical drug discovery workflow utilizing this compound.

Conclusion

This compound is a promising, albeit underrepresented, building block in the medicinal chemist's toolbox. Its unique combination of a privileged scaffold and strategic halogenation provides a solid foundation for the design of novel therapeutics with potentially enhanced properties. While direct experimental data is sparse, the well-established chemistry of related halogenated indolines provides a clear roadmap for its synthesis and derivatization. This technical guide serves as a valuable resource for researchers looking to leverage the potential of this compound in their drug discovery endeavors.

References

- Introducing bromine to the molecular structure as a strategy for drug design. (2024). Journal of Medical Science.

- The Role of Bromine in Modern Pharmaceuticals. (2024). Tethys Chemical.

- Convergent Synthesis of Functionalized Indolines from Alkyl Aryl Tertiary Amines and Diazoesters via Visible Light-Driven [4 + 1]-Annul

- Synthesis of Highly Substituted Indolines and Indoles via Intramolecular [4 + 2] Cycloaddition of Ynamides and Conjugated Enynes. Journal of the American Chemical Society.

- Introducing bromine in the molecular structure as a good strategy to the drug design. (2025).

- Introducing bromine to the molecular structure as a strategy for drug design. (2024). Journal of Medical Science.

- Wh

- Synthesis of indolines. Organic Chemistry Portal.

- Applications of Substituted Indoline Scaffolds in Medicinal Chemistry Research. (2025). Benchchem.

- Benzyne-Mediated Heteroannulation Route to Indolines and Carbazoles. Synfacts.

- Development and Application of Indolines in Pharmaceuticals. (2023). ChemistryOpen.

- General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization. (2023).

- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (2022). RSC Medicinal Chemistry.

- Structures of some bioactive fluorinated indole derivatives.

- Blockbuster drugs containing fluorinated indoles.

- How to prepare and use 5-BROMOINDOLINE effectively?. Guidechem.

- Development and Application of Indolines in Pharmaceuticals. (2023). PubMed.

- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic

- Azidoindolines—From Synthesis to Applic

- An In-depth Technical Guide to 5-Bromo-4-fluoro-2-methyl-1H-indole. (2025). Benchchem.

- Fluorine-containing indoles: Synthesis and biological activity. (2023).

- Synthesis of 5-Fluoroindole-5-13C. (2023). DiVA portal.

- Selected examples of fluorine-containing indole derivatives.

- A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. (2019).

- Synthesis of 5-bromo-indoline. PrepChem.com.

- 5-bromo-4-fluoro-1H-indole. PubChem.

- 5-fluoroindole reactivity. (2023). Reddit.

- Comparative study of 5-chloro-indole and 5-bromo-indole deriv

- This compound. BLD Pharm.

- 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. (2022). The Journal of Organic Chemistry.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development and Application of Indolines in Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1782463-27-7|this compound|BLD Pharm [bldpharm.com]

- 5. 5-bromo-4-fluoro-1H-indole | C8H5BrFN | CID 11521349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 7. researchgate.net [researchgate.net]

- 8. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Page loading... [guidechem.com]

- 12. mdpi.com [mdpi.com]

- 13. jms.ump.edu.pl [jms.ump.edu.pl]

5-Bromo-4-fluoroindoline: A Technical Guide for Synthetic and Medicinal Chemists

Introduction

In the landscape of modern drug discovery and materials science, halogenated heterocyclic compounds serve as indispensable building blocks. 5-Bromo-4-fluoroindoline is a strategically functionalized indoline derivative that has garnered interest as a versatile intermediate in organic synthesis. The presence of both a bromine and a fluorine atom on the benzene ring provides orthogonal handles for chemical modification, offering a unique combination of reactivity and metabolic stability. The bromine atom is a prime site for transition metal-catalyzed cross-coupling reactions, while the fluorine atom can enhance biological activity and modulate physicochemical properties such as lipophilicity and pKa.[1]

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound. It is designed for researchers, scientists, and drug development professionals, offering in-depth data, validated protocols, and expert insights to facilitate its effective use in the laboratory.

Molecular and Physicochemical Properties

This compound is a solid at room temperature and should be stored in a dark place under an inert atmosphere, ideally at 2-8°C, to ensure its stability.[2]

Core Identifiers and Properties

| Property | Value | Source(s) |

| IUPAC Name | 5-Bromo-4-fluoro-2,3-dihydro-1H-indole | N/A |

| Synonyms | This compound | [2] |

| CAS Number | 1782463-27-7 | [2][3] |

| Molecular Formula | C₈H₇BrFN | [2][3] |

| Molecular Weight | 216.05 g/mol | [2][3] |

| Purity | ≥95% | [3][4] |

| Appearance | Solid (Specific color not detailed in sources) | N/A |

| Storage Conditions | Keep in dark place, inert atmosphere, 2-8°C | [2] |

Structural Diagram

Caption: Major reactive sites on the this compound scaffold.

-

N-H Site: The secondary amine of the indoline ring is nucleophilic and can readily undergo reactions such as N-alkylation, N-arylation, and acylation. Protection of this nitrogen, for example with a Boc group (tert-butoxycarbonyl), is a common strategy to prevent side reactions during subsequent modifications of the aromatic ring. [5][6]2. C-Br Site: The bromine atom at the C5 position is the most versatile handle for synthetic transformations. It is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions. [7][8][9][10]This allows for the introduction of a wide range of substituents (aryl, heteroaryl, alkyl, alkynyl, etc.) at this position, enabling the rapid generation of diverse compound libraries. The reactivity of the C-Br bond in these reactions is significantly higher than that of a C-Cl bond, often allowing for milder reaction conditions. [7]3. Aromatic Ring: The benzene portion of the indoline is electron-rich, but the presence of the halogen substituents makes it less susceptible to classical electrophilic aromatic substitution compared to unsubstituted indoline.

Synthesis and Derivatization Strategies

While specific, detailed synthetic procedures for this compound are not widely published in peer-reviewed journals, its synthesis would likely follow established methodologies for creating substituted indolines. [11][12][13][14]A plausible retrosynthetic analysis suggests starting from a suitably substituted aniline derivative.

Representative Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for forming C-C bonds. The protocol below is a generalized procedure based on established methods for coupling aryl bromides. [9] Objective: To couple this compound with an arylboronic acid.

Materials:

-

This compound (or its N-protected derivative)

-

Arylboronic acid (1.1 to 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

-

Solvent (e.g., Dimethoxyethane (DME), Dioxane, or Toluene/Water mixture)

Step-by-Step Procedure:

-

Setup: To an oven-dried reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes.

-

Solvent Addition: Add the degassed solvent via syringe.

-

Reaction: Heat the mixture to the required temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Synthetic Workflow Diagram

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Applications in Medicinal Chemistry and Drug Discovery

Halogenated indoles and indolines are privileged scaffolds in medicinal chemistry. The unique combination of bromine and fluorine in this compound makes it a valuable starting material for synthesizing compounds targeting a range of diseases.

-

Oncology: The indoline core is present in numerous kinase inhibitors. The C5 position can be functionalized to interact with specific residues in the ATP-binding pocket of kinases involved in cancer signaling pathways. [15]* Neurological Disorders: Indole derivatives are known to interact with various receptors and enzymes in the central nervous system. [16]this compound can serve as a precursor for molecules targeting these systems.

-

Metabolic Stability: The fluorine atom at the C4 position can block a potential site of metabolism. This "metabolic blocking" can improve the pharmacokinetic profile of a drug candidate by increasing its half-life and oral bioavailability. [1]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not detailed in the search results, general precautions for handling halogenated aromatic compounds should be followed. These compounds are often classified as irritants. [17][18][19]

-

Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles. [20][21]* Handling: Avoid inhalation of dust and prevent contact with skin and eyes. In case of contact, rinse the affected area immediately with plenty of water. [18][19]* Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere to prevent degradation. [2]Recommended storage temperature is 2-8°C. [2]* Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. [20]

Conclusion

This compound is a high-value synthetic intermediate with significant potential in medicinal chemistry and materials science. Its dual halogenation provides a platform for selective and diverse functionalization, primarily through N-H chemistry and palladium-catalyzed cross-coupling at the C-Br bond. The strategic inclusion of a fluorine atom offers advantages for modulating the biological and pharmacokinetic properties of target molecules. This guide provides the foundational knowledge required for researchers to confidently and effectively incorporate this versatile building block into their research and development programs.

References

-

ChemUniverse. This compound [P53443]. [Link]

-

PubChem. 5-bromo-4-fluoro-1H-indole | C8H5BrFN | CID 11521349. [Link]

-

CP Lab Safety. This compound, 95% Purity, C8H7BrFN, 1 gram. [Link]

- Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

-

Fluoropharm. 1337533-31-9 | tert-Butyl this compound-1-carboxylate. [Link]

-

DiVA portal. Synthesis of 5-Fluoroindole-5-13C. [Link]

-

ResearchGate. Synthesis of 5‐bromo‐indole derivatives. Reagent and conditions. [Link]

-

SpectraBase. 5-BROMO-4-FLUOROINDOLE - Optional[19F NMR] - Chemical Shifts. [Link]

-

designer-drug.com. Synthesis of 5-Bromo Indole. [Link]

-

ResearchGate. Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. [Link]

-

PubChem. 5-Bromo-4-chloro-3-hydroxyindole | C8H5BrClNO | CID 9964843. [Link]

-

ResearchGate. Sonogashira cross-coupling reaction of 5-bromoindole 15 with.... [Link]

-

ResearchGate. (PDF) Synthesis, Spectroscopic Characterization (FT-IR, FT-Raman and NMR) and in vitro Anticancer Activity of (E)-5-Bromo-3-((4-chloro-3-(trifluoromethyl)phenyl)imino)indolin-2-one. [Link]

-

Semantic Scholar. Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis.... [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Jahan-Javed/0b5a374b68e9508398e040c5b525d886987f48b5]([Link]

-

PubMed. Applications of Fluorine in Medicinal Chemistry. [Link]

-

The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]

-

ResearchGate. NMR, mass spectroscopy, IR - finding compound structure. [Link]

-

ResearchGate. Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. [Link]

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1782463-27-7|this compound|BLD Pharm [bldpharm.com]

- 3. chemuniverse.com [chemuniverse.com]

- 4. calpaclab.com [calpaclab.com]

- 5. 1337533-31-9 | tert-Butyl this compound-1-carboxylate - Fluoropharm [fluoropharm.com]

- 6. 1337533-31-9|tert-Butyl this compound-1-carboxylate|BLD Pharm [bldpharm.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. diva-portal.org [diva-portal.org]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of 5-Bromo Indole [designer-drug.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. Buy 5-bromo-4-fluoro-1H-indole | 344790-96-1 [smolecule.com]

- 17. 5-bromo-4-fluoro-1H-indole | C8H5BrFN | CID 11521349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. assets.thermofisher.com [assets.thermofisher.com]

- 19. aksci.com [aksci.com]

- 20. fishersci.com [fishersci.com]

- 21. fishersci.com [fishersci.com]

Introduction: The Strategic Importance of Halogenated Indolines

An In-depth Technical Guide to 5-Bromo-4-fluoroindoline: A Privileged Scaffold in Modern Drug Discovery

The indoline nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic therapeutic agents. Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for appended pharmacophoric elements, making it an ideal scaffold for targeting a wide array of biological macromolecules. The strategic introduction of halogen atoms, particularly fluorine and bromine, onto this privileged core dramatically expands its utility, offering fine-tuned control over the molecule's physicochemical and pharmacokinetic properties.

This technical guide provides a comprehensive overview of this compound, a di-halogenated indoline derivative of significant interest to researchers, scientists, and drug development professionals. We will delve into its chemical properties, logical synthetic routes, and its versatile applications as a building block in the creation of novel therapeutics. The insights provided herein are grounded in established chemical principles and supported by authoritative literature, offering a senior application scientist's perspective on the causality behind experimental choices and the strategic value of this compound.

Nomenclature and Physicochemical Properties

A precise understanding of a molecule's identity and intrinsic properties is the foundation of all subsequent research and development.

IUPAC Name and Synonyms

-

IUPAC Name: 5-Bromo-4-fluoro-2,3-dihydro-1H-indole

-

Common Name: this compound

The systematic name clarifies the core structure ("indole"), its reduced state ("2,3-dihydro"), and the precise location of the substituents. The term "indoline" is the common and widely accepted name for the 2,3-dihydro-1H-indole scaffold.

Physicochemical Data

The properties of this compound and its common N-protected precursor, tert-Butyl this compound-1-carboxylate, are summarized below. Data for the aromatic analog, 5-bromo-4-fluoro-1H-indole, is included for comparative purposes, as it is a likely synthetic precursor and its properties can inform handling and reaction conditions.

| Property | This compound | tert-Butyl this compound-1-carboxylate | 5-bromo-4-fluoro-1H-indole (Analog) | Source(s) |

| Molecular Formula | C₈H₇BrFN | C₁₃H₁₅BrFNO₂ | C₈H₅BrFN | [1][2],[3],[4] |

| Molecular Weight | 216.05 g/mol | 316.17 g/mol | 214.03 g/mol | [1][2],[3],[4] |

| Exact Mass | 214.9746 Da | 315.0270 Da | 212.95894 Da | Calculated, Calculated,[4] |

| XLogP3 | N/A (Predicted ~2.9) | N/A (Predicted ~4.5) | 2.8 | [4] |

| Hydrogen Bond Donor Count | 1 | 0 | 1 | Calculated, Calculated,[4] |

| Hydrogen Bond Acceptor Count | 1 | 3 | 1 | Calculated, Calculated,[4] |

| Topological Polar Surface Area | 12.0 Ų | 29.5 Ų | 15.8 Ų | Calculated, Calculated,[4] |

| CAS Number | 1782463-27-7 | 1337533-31-9 | 344790-96-1 | [1][2],[3],[4] |

Rationale and Strategy for Synthesis

While specific, peer-reviewed synthetic procedures for this compound are not abundant in the public domain, a logical and robust synthetic strategy can be devised based on established indole and indoline chemical methodologies. The most common approach involves the synthesis of the corresponding indole, followed by a selective reduction of the pyrrole ring.

Proposed Synthetic Workflow

A plausible and efficient pathway begins with a commercially available substituted aniline, proceeding through indole formation via a method like the Fischer or Bischler indole synthesis, followed by reduction. An alternative, and often more controlled route, involves the synthesis and subsequent reduction of an N-protected indole. The N-Boc (tert-butoxycarbonyl) group is particularly advantageous as it activates the indole ring for certain electrophilic substitutions and can be readily removed under acidic conditions without affecting other functional groups.

Below is a diagram illustrating a logical synthetic workflow.

Caption: Proposed synthetic pathways to this compound.

Experimental Protocol: A Self-Validating System

The following protocol outlines the reduction of the indole precursor, a critical step in forming the target indoline. This protocol is designed to be self-validating, meaning the success of each step can be confirmed by standard analytical techniques before proceeding.

Objective: To synthesize this compound from 5-bromo-4-fluoro-1H-indole.

Materials:

-

5-bromo-4-fluoro-1H-indole

-

Acetic Acid (glacial)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

NMR spectrometer, Mass spectrometer

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromo-4-fluoro-1H-indole (1.0 eq) in glacial acetic acid (approx. 0.2 M concentration). Stir the solution at room temperature until all starting material is dissolved.

-

Causality Explanation: Acetic acid serves as both the solvent and the proton source required to form the intermediate indoleninium ion, which is the species susceptible to hydride attack.

-

-

Reductant Addition: Cool the solution to 0 °C using an ice bath. Add sodium cyanoborohydride (NaBH₃CN, approx. 1.5 eq) portion-wise over 15-20 minutes.

-

Causality Explanation: NaBH₃CN is a mild and selective reducing agent. Unlike stronger hydrides (e.g., LiAlH₄), it is stable in acidic conditions and selectively reduces the iminium-like double bond of the protonated indole without affecting the aromatic ring or the halogen substituents. Portion-wise addition at low temperature helps to control the reaction exotherm.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The product, being more polar, should have a lower Rf value than the starting indole.

-

Trustworthiness Check: The reaction is complete when the starting material spot is no longer visible by TLC. Co-spotting the reaction mixture with the starting material is essential for accurate assessment.

-

-

Workup and Extraction: Carefully quench the reaction by slowly adding it to a beaker of crushed ice and saturated NaHCO₃ solution until effervescence ceases and the pH is basic (~8-9). Transfer the mixture to a separatory funnel and extract with dichloromethane (3x volumes).

-

Causality Explanation: Neutralization is critical to remove the acetic acid and to ensure the product is in its free base form, which is more soluble in organic solvents.

-

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel if necessary.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the indole C2-H proton signal and the appearance of aliphatic signals for the C2 and C3 protons in the NMR spectrum are key indicators of successful reduction.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a powerful building block due to the unique and complementary roles of its halogen substituents.

-

Fluorine's Role: The highly electronegative fluorine atom at the 4-position significantly alters the electronic properties of the aromatic ring. This can modulate the pKa of the indoline nitrogen, influence metabolic stability by blocking potential sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic or hydrogen bonding interactions.[5][6]

-

Bromine's Role: The bromine atom at the 5-position serves as a versatile synthetic handle. It is an excellent leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the facile introduction of a wide variety of substituents.[7] This enables the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

This dual functionality makes the scaffold particularly valuable for creating targeted libraries of compounds for various therapeutic areas.

Caption: Logical relationships of the this compound scaffold.

Field-Proven Insights:

-